3-(Benzyloxy)-2-chloro-6-fluorobenzoic acid
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Overview
Description
3-(Benzyloxy)-2-chloro-6-fluorobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a benzyloxy group, a chlorine atom, and a fluorine atom attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-2-chloro-6-fluorobenzoic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzoic acid derivative.
Introduction of Benzyloxy Group: The benzyloxy group can be introduced through a nucleophilic substitution reaction using benzyl alcohol and a suitable base.
Fluorination: The fluorine atom can be introduced using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(Benzyloxy)-2-chloro-6-fluorobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The benzyloxy group can be oxidized to a carboxylic acid or reduced to a benzyl alcohol.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Electrophilic Substitution: Reagents such as sulfuric acid or nitric acid can be employed.
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be utilized.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoic acids, while oxidation can produce carboxylic acids.
Scientific Research Applications
3-(Benzyloxy)-2-chloro-6-fluorobenzoic acid has several scientific research applications:
Pharmaceuticals: It can be used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Biological Studies: The compound can be used in studies to understand its biological activity and potential as a drug candidate.
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)-2-chloro-6-fluorobenzoic acid depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the benzyloxy, chlorine, and fluorine groups can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
3-(Benzyloxy)-2-chlorobenzoic acid: Lacks the fluorine atom, which may affect its reactivity and biological activity.
3-(Benzyloxy)-6-fluorobenzoic acid: Lacks the chlorine atom, which may influence its chemical properties.
2-Chloro-6-fluorobenzoic acid: Lacks the benzyloxy group, which can significantly alter its reactivity and applications.
Uniqueness
3-(Benzyloxy)-2-chloro-6-fluorobenzoic acid is unique due to the combination of the benzyloxy, chlorine, and fluorine groups on the benzene ring. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
2-chloro-6-fluoro-3-phenylmethoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO3/c15-13-11(7-6-10(16)12(13)14(17)18)19-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLTDDJWRWZTWGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C(=C(C=C2)F)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.68 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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